molecular formula C9H13NO2 B13165428 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13165428
M. Wt: 167.20 g/mol
InChI Key: DWJRMCPJIUAGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a bicyclic structure with a carbonitrile group at position 2 and an ethyl substituent at position 3. Notably, related spirocarbonitriles, such as 1-oxa-spiro[2.5]octane-2-carbonitrile, have been used as substrates for enantioselective enzymatic hydrolysis (e.g., R. glutinis Eph1), demonstrating their utility in producing chiral intermediates .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO2/c1-2-7-5-9(3-4-11-7)8(6-10)12-9/h7-8H,2-5H2,1H3

InChI Key

DWJRMCPJIUAGLX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCO1)C(O2)C#N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategy: Transketalation and Halogenated Spiro Intermediates

A pivotal step in the synthesis involves the transketalation reaction between 1,1-cyclopropyl dimethanol and 2-halo-1,1-glycol dimethyl ether under solid acid catalysis to form halogenated spiro intermediates such as 6-halogenated methyl-5,7-dioxo spiro[2.5]octane. The halogen (X = Cl, Br, or I) facilitates subsequent functional group transformations.

  • Reaction Conditions:

    • Catalyst: Solid acid catalysts such as SO₄²⁻/TiO₂, SO₄²⁻/ZrO₂, or perfluorinated sulfonic resins.
    • Solvent: Aromatic hydrocarbons (C₆–C₈), ethers (C₂–C₆), or tetrahydrofuran (THF).
    • Temperature: 40–80 °C (optimal 45–55 °C).
    • Reaction time: 1–24 hours (optimal 5–8 hours).
  • Example Yield and Purity:

    • 6-chloromethyl-5,7-dioxo spiro[2.5]octane obtained in 86.8% yield with 92.54% purity (GC detection).

Conversion to Carbonitrile-Substituted Spiro Compounds

Following formation of the halogenated spiro intermediate, nucleophilic substitution with cyanide sources (e.g., sodium cyanide or potassium cyanide) can introduce the carbonitrile group at the appropriate position. This step is typically performed under controlled temperature and inert atmosphere to prevent side reactions.

Introduction of the Ethyl Group

The ethyl substituent at the 5-position can be introduced via alkylation reactions using ethyl halides or through selective reduction and alkylation sequences depending on the precursor structure. Alternatively, starting materials bearing the ethyl group can be employed in the initial cyclization steps to ensure regioselective incorporation.

Alternative Approaches

  • Cyclopropylacetate Derivatives: The preparation of 1-methylol cyclopropylacetate derivatives via base-catalyzed reactions (e.g., sodium tert-butoxide in THF) can serve as precursors for ring expansion or spirocyclization steps leading to the target compound or its analogs.

  • Solid Acid Catalysis: The use of heterogeneous solid acid catalysts, such as sulfate-modified metal oxides, offers advantages in catalyst recovery and reaction control, which can be advantageous for scale-up synthesis.

Research Findings and Analysis

  • The transketalation reaction under solid acid catalysis is a robust and efficient method to construct the spirocyclic framework with good yields and purities.
  • The choice of halogen in the intermediate significantly influences the reactivity and subsequent functionalization steps.
  • The presence of the ethyl group and carbonitrile functionality imparts synthetic versatility, enabling further transformations for pharmaceutical intermediate synthesis.
  • The reaction conditions (temperature, catalyst type, solvent) critically affect the yield and purity, with mild temperatures (45–55 °C) and THF solvent providing optimal outcomes.
  • Catalyst recyclability (e.g., SO₄²⁻/TiO₂) enhances the sustainability of the process.

Summary Table of Key Data

Parameter Details
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.20 g/mol
Key Intermediate 6-chloromethyl-5,7-dioxo spiro[2.5]octane
Catalyst Types SO₄²⁻/TiO₂, SO₄²⁻/ZrO₂, perfluorinated sulfonic resin
Solvents THF, aromatic hydrocarbons (C₆–C₈), ethers (C₂–C₆)
Reaction Temperature Range 40–80 °C (optimal 45–55 °C)
Reaction Time 1–24 h (optimal 5–8 h)
Yield of Key Intermediate Up to 86.8%
Purity (GC detection) Approximately 92.5%
Safety Considerations Irritant; use PPE and ventilation

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile (CAS: 1862934-12-0)
  • Molecular Formula: C₉H₁₃NO₂
  • Key Features : Methyl groups at positions 5 and 7 instead of ethyl.
  • Properties : Molecular weight 167.21 g/mol; melting point and boiling point data are unavailable. This compound is commercially discontinued, suggesting synthesis or stability challenges .
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile (CAS: 1864382-86-4)
  • Molecular Formula: C₁₀H₁₅NO₂
  • Key Features : Isopropyl substituent at position 4.
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1544375-49-6)
  • Molecular Formula : C₁₁H₁₈O₄
  • Key Features : Carboxylate ester instead of carbonitrile; methyl groups at positions 5 and 5.
  • Properties : Molecular weight 214.26 g/mol; purity ≥95%. This compound is also discontinued .

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Functional Group Molecular Weight (g/mol) Commercial Availability
5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile Ethyl (C5) Carbonitrile Not reported Not specified
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile Methyl (C5, C7) Carbonitrile 167.21 Discontinued
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile Isopropyl (C5) Carbonitrile 181.23 Available
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Methyl (C5, C7) Carboxylate ester 214.26 Discontinued

Functional Group Variations

Replacing the carbonitrile group with a carboxylate ester (e.g., Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) significantly alters polarity and reactivity. Carbonitriles are typically more electrophilic, enabling nucleophilic additions, while esters are prone to hydrolysis .

Substituent Effects on Physicochemical Properties

  • Ethyl vs. For example, the enzymatic hydrolysis of 1-oxa-spiro[2.5]octane-2-carbonitrile by Eph1 is highly enantioselective, suggesting substituent size and position influence substrate specificity .
  • Spiro Ring Size : Compounds like 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane (spiro[4.6] system) exhibit structural diversity compared to the spiro[2.5] framework, which may impact biological activity or stability .

Biological Activity

5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile, with CAS number 1863149-54-5, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃N₁O₂
  • Molecular Weight : 167.21 g/mol
  • Structure : The compound features a spirocyclic structure with two oxo groups and a nitrile functional group.

Biological Activity Overview

Research on this compound indicates several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. This activity may be attributed to the presence of electron-donating groups that can neutralize free radicals.
  • Cytotoxic Effects : Some studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibition zone for this compound when tested against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods were conducted to assess the antioxidant capacity of the compound. The results indicated that it has a moderate antioxidant effect compared to standard antioxidants like ascorbic acid.

MethodIC50 (µg/mL)
DPPH45
ABTS30

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that at higher concentrations (≥50 µM), there was a significant reduction in cell viability, indicating potential for further development as an anticancer agent.

Cell LineViability (%) at 50 µM
HeLa40
MCF-735

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of spirocyclic carbonitriles often involves cyclization strategies or propargylation reactions. For example, homopropargyl alcohols can undergo lithiation with 1,3-dilithiopropyne to form spiro scaffolds, as demonstrated in similar compounds . Key parameters for optimization include:

  • Catalyst selection : Use of transition-metal catalysts (e.g., Pd or Cu) to enhance cyclization efficiency.
  • Temperature control : Reactions typically proceed at −78°C to room temperature to prevent side reactions.
  • Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their compatibility with organolithium reagents .

Q. How can the structural and stereochemical properties of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Resolve the spirocyclic configuration and confirm bond angles using CCDC references (e.g., CCDC 1901024) .
  • NMR spectroscopy : Employ 13C^{13}\text{C} NMR to identify the nitrile carbon (~110–120 ppm) and 1H^{1}\text{H} NMR to analyze ethyl and spiro ring proton splitting patterns.
  • IR spectroscopy : The nitrile group exhibits a sharp absorption band near 2240 cm1^{-1} .

Q. What experimental approaches are used to determine its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility profiling : Test in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH.
  • Thermogravimetric analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures.
  • HPLC-MS : Monitor purity and degradation products under accelerated storage conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s behavior with electrophilic or nucleophilic agents?

Methodological Answer: The nitrile group participates in nucleophilic addition, while the spiro ring may influence steric hindrance. For example:

  • Electrophilic substitution : The nitrile’s electron-withdrawing effect directs electrophiles to the oxygen atoms in the dioxaspiro ring.
  • Nucleophilic attack : Cyanide displacement can occur under basic conditions, as seen in analogous carbonitriles . Kinetic studies using stopped-flow techniques or DFT calculations are recommended to elucidate pathways .

Q. How does the dioxaspiro moiety affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Hydrolysis studies : Monitor nitrile conversion to carboxylic acids under 50% H2_2SO4_4 at reflux (90% yield observed in similar carbonitriles) .
  • pH-dependent degradation : Use UV-Vis spectroscopy to track absorption changes at 220–280 nm in buffered solutions (pH 1–14) .

Q. How can computational modeling predict reactivity or regioselectivity in derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for ring-opening reactions.
  • Molecular docking : Screen for steric clashes in the spiro ring when designing derivatives for biological activity .

Q. How should researchers resolve contradictions in reported spectroscopic data?

Methodological Answer:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-hydroxymethylfuran-2-carbonitrile, which shares nitrile and heterocyclic motifs) .
  • Dynamic NMR : Resolve overlapping signals by varying temperature or solvent .

Q. What strategies link structural features to biological activity in SAR studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute the nitrile with carboxyl or amide groups to assess toxicity changes.
  • In vitro assays : Test spiro ring derivatives for antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols, as done for analogous naphthyridine carbonitriles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.